Lazabemide hydrochloride is a reversible and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of dopamine in the brain. The inhibition of MAO-B by compounds such as lazabemide has been explored for therapeutic applications in various neurological and psychiatric disorders. This comprehensive analysis will delve into the mechanism of action of lazabemide and its applications across different fields, drawing on data from multiple research studies.
Lazabemide functions by selectively inhibiting the activity of MAO-B, thereby reducing the breakdown of dopamine and other monoamines. This selective inhibition is advantageous as it does not lead to the formation of amphetamines or other active compounds, which can be a concern with non-selective MAO inhibitors2. The pharmacodynamics of lazabemide have been studied extensively, showing that even low concentrations can produce significant inhibition of MAO-B activity in platelets, which is indicative of its central effects6. The reversible nature of lazabemide's inhibition allows for a more controlled pharmacological profile, with the potential for fewer side effects compared to irreversible inhibitors7.
Lazabemide has been investigated as an aid for smoking cessation due to its ability to inhibit MAO-B, which is reduced in smokers. A double-blind, randomized, placebo-controlled study showed that lazabemide could promote smoking cessation, with higher abstinence rates observed in the groups receiving lazabemide compared to placebo. However, the study was discontinued prematurely due to liver toxicity observed in other indications, highlighting the need for MAO-B inhibitors with an acceptable toxicity profile1.
One of the most promising applications of lazabemide is in the treatment of Parkinson's disease (PD). Lazabemide has been shown to delay the progression of disability in early PD, reducing the risk of reaching disability sufficient to require levodopa therapy by 51% compared to placebo-treated subjects2. Additionally, a controlled trial of lazabemide in untreated PD found that the drug was well tolerated and led to significant improvements in activities of daily living9. The design and evaluation of an l-Dopa–lazabemide prodrug have also been proposed to enhance the bioavailability and efficacy of l-Dopa treatment for PD3.
The antioxidant activity of lazabemide has been explored as a potential treatment for neurodegenerative diseases like Alzheimer's disease (AD). Lazabemide was found to inhibit lipid peroxidation in neuronal membranes, which could help mitigate oxidative stress-related damage in AD4.
Further research into lazabemide derivatives has been conducted to evaluate their potential as inhibitors of MAO-A or MAO-B. These studies have led to the identification of compounds with significant inhibitory activity, which could provide new avenues for the treatment of conditions associated with monoamine dysregulation5.
A safety study of lazabemide in patients with PD focused on its effects on cardiac arrhythmias and blood pressure. The study concluded that lazabemide did not induce clinically significant arrhythmias but may increase the asymptomatic orthostatic drop in systolic blood pressure10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: